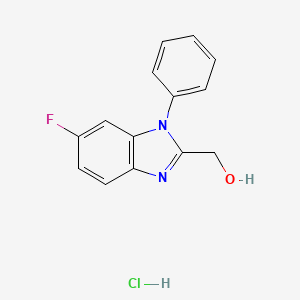
2,5-dichloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide, commonly known as DTTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTB is a benzamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Applications De Recherche Scientifique
DTTB has been studied for its potential applications in various fields, including cancer research, neurology, and microbiology. In cancer research, DTTB has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neurology, DTTB has been studied for its potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. In microbiology, DTTB has been shown to have antimicrobial properties against various bacterial strains.
Mécanisme D'action
DTTB's mechanism of action is not fully understood, but studies have suggested that it may inhibit the activity of enzymes involved in various cellular processes, including DNA replication and protein synthesis. DTTB has also been shown to induce oxidative stress and mitochondrial dysfunction, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
DTTB has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, neuroprotection, and antimicrobial properties. DTTB has also been shown to induce apoptosis in cancer cells, leading to cell death. In neurology, DTTB has been shown to protect neurons from oxidative stress and mitochondrial dysfunction, leading to potential neuroprotective effects against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DTTB has various advantages and limitations for lab experiments. One advantage is its potential applications in various fields, including cancer research, neurology, and microbiology. DTTB's ability to induce apoptosis in cancer cells and protect neurons from oxidative stress and mitochondrial dysfunction makes it a promising compound for further research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its potential applications. Additionally, DTTB's potential toxicity and side effects need to be further studied to determine its safety for use in lab experiments.
Orientations Futures
There are several future directions for DTTB research, including further studies on its mechanism of action, optimization of its potential applications in cancer research, neurology, and microbiology, and determination of its safety for use in lab experiments. Additionally, studies on the pharmacokinetics and pharmacodynamics of DTTB are needed to determine its potential for clinical use. Further research is also needed to determine the potential for DTTB to be used in combination with other compounds for enhanced therapeutic effects.
Méthodes De Synthèse
DTTB can be synthesized using various methods, including the reaction of 2,5-dichlorobenzoyl chloride with 4-(phenylthio)tetrahydro-2H-pyran-4-carbaldehyde in the presence of triethylamine. The reaction yields DTTB as a white solid with a melting point of 209-211°C.
Propriétés
IUPAC Name |
2,5-dichloro-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO2S/c20-14-6-7-17(21)16(12-14)18(23)22-13-19(8-10-24-11-9-19)25-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVMLDVYBWOHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylbenzamide](/img/structure/B2424342.png)


![2-(4-ethoxyphenyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2424351.png)
![Tert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate](/img/structure/B2424352.png)
![N-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2424353.png)


![2-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2424356.png)
![16-{4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2424357.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2424359.png)


